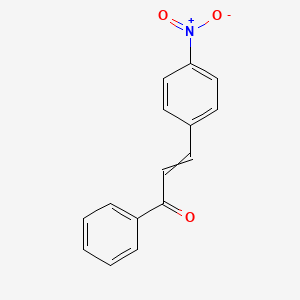

3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one

Description

3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (IUPAC name: (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) is a chalcone derivative synthesized via Claisen–Schmidt condensation of acetophenone and 4-nitrobenzaldehyde . It is a yellow crystalline solid with a molecular formula of C₁₅H₁₁NO₃, a molecular weight of 253.26 g/mol, and a monoisotopic mass of 253.0739 g/mol . The compound is also known as trans-4′-nitrochalcone due to its α,β-unsaturated ketone structure and nitro substitution at the para position of the aryl ring .

Propriétés

IUPAC Name |

3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZGGAFMGIOIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859601 | |

| Record name | 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-98-6 | |

| Record name | 4-Nitrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Procedure and Conditions

-

Reactants and Stoichiometry : Equimolar quantities of acetophenone (0.1 mol) and 4-nitrobenzaldehyde (0.1 mol) are dissolved in ethanol.

-

Catalyst : Aqueous sodium hydroxide (0.1 mol) is added dropwise to the mixture.

-

Reaction Conditions : The solution is refluxed at 80°C for 4–6 hours.

-

Workup : The mixture is neutralized with dilute hydrochloric acid, and the precipitated product is filtered, washed with cold water, and recrystallized from ethanol.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 4–6 hours |

| Melting Point | 158–160°C |

| Purity Check (TLC) | Rf = 0.49 (4:1 hexane:ethyl acetate) |

Advantages :

-

Simplicity and reproducibility.

-

Scalability for industrial production.

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method is ideal for laboratories prioritizing rapid synthesis.

Procedure and Conditions

-

Reactants : Acetophenone (0.1 mol), 4-nitrobenzaldehyde (0.1 mol), and sodium hydroxide (0.1 mol) are ground in a mortar until homogenous.

-

Microwave Irradiation : The mixture is subjected to microwave radiation (300–500 W) for 5–8 minutes.

-

Workup : The product is diluted with distilled water, acidified with HCl, and recrystallized from ethanol.

Key Data

| Parameter | Value |

|---|---|

| Yield | 77.2% |

| Reaction Time | 5–8 minutes |

| Energy Input | 300–500 W |

| Purity Check (TLC) | Single spot (Rf = 0.49) |

Advantages :

-

Dramatically reduced reaction time (minutes vs. hours).

Limitations :

-

Requires specialized microwave equipment.

-

Scalability challenges for industrial applications.

PEG-400-Mediated Green Synthesis

Polyethylene glycol (PEG-400) serves as a recyclable, eco-friendly solvent in this method, aligning with green chemistry principles.

Procedure and Conditions

-

Reactants : Acetophenone (1 mmol) and 4-nitrobenzaldehyde (1 mmol) are dissolved in PEG-400 (5 mL).

-

Catalyst : Potassium hydroxide (10 mol%) is added.

-

Reaction Conditions : The mixture is stirred at 80°C for 1.5 hours.

-

Workup : The product is extracted with ethyl acetate, and PEG-400 is recovered for reuse.

Key Data

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 1.5 hours |

| Solvent Recyclability | ≥5 cycles without yield loss |

| Melting Point | 158–160°C |

Advantages :

Limitations :

-

Slightly longer reaction time than microwave methods.

-

Requires PEG-400, which may increase initial costs.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Conventional | 68–72% | 4–6 hours | Low | Moderate (ethanol use) |

| Microwave-Assisted | 77.2% | 5–8 minutes | High | Low (energy-intensive) |

| PEG-400-Mediated | 85% | 1.5 hours | Medium | Low (solvent recycle) |

Key Insights :

-

The PEG-400 method offers the highest yield and sustainability, making it preferable for green chemistry applications.

-

Microwave synthesis is optimal for rapid small-scale production.

-

Conventional methods remain relevant for large-scale industrial processes due to lower equipment costs.

Characterization and Quality Control

All synthesized batches of this compound require rigorous characterization:

Analytical Techniques

-

FTIR Spectroscopy :

-

Thin-Layer Chromatography (TLC) :

-

Melting Point Analysis :

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives under controlled conditions:

Mechanistic Insight : The nitro group’s electron-withdrawing effect stabilizes intermediates during reduction, favoring selective amination without disrupting the α,β-unsaturated system .

Oxidation Reactions

The α,β-unsaturated carbonyl system is susceptible to oxidation, yielding epoxides or hydroxylated derivatives:

Structural Impact : Oxidation at the α,β-site alters conjugation, reducing biological activity in pharmacological assays .

Nucleophilic Addition Reactions

The electrophilic β-carbon participates in Michael additions:

Electronic Effects : The nitro group enhances electrophilicity at the β-carbon, accelerating addition kinetics compared to non-nitrated chalcones .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Biological Activity Modulation via Chemical Modifications

Structural modifications directly correlate with pharmacological effects:

Structure-Activity Relationship : The nitro group’s para position optimizes electronic interactions with enzyme active sites, as shown in molecular docking studies .

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of enone system | t₁/₂ = 2 hours (25°C) |

| Alkaline (pH > 10) | Base-catalyzed retro-aldol cleavage | t₁/₂ = 30 minutes (25°C) |

Analytical Data : Degradation products identified via LC-MS include 4-nitrobenzaldehyde and acetophenone .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Nitrochalcone has been extensively studied for its potential pharmacological properties. Notable applications include:

- Antimicrobial Activity : Research indicates that 4-nitrochalcone exhibits significant antibacterial and antifungal properties. A study demonstrated its effectiveness against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Antioxidant Properties : The compound has shown promising antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further investigation in nutraceutical formulations .

Material Science

4-Nitrochalcone is also utilized in the field of materials science:

- Nonlinear Optical Materials : Recent studies have highlighted the nonlinear optical properties of 4-nitrochalcone derivatives, making them suitable for applications in optoelectronic devices. These properties are essential for the development of advanced photonic materials .

Chemical Synthesis

As an intermediate in organic synthesis, 4-nitrochalcone plays a crucial role:

- Synthesis of Other Compounds : It serves as a precursor for synthesizing various biologically active molecules and dyes. Its reactivity allows for the formation of more complex structures through condensation reactions and other synthetic pathways .

Case Study 1: Antimicrobial Activity

A study published in ResearchGate evaluated the antimicrobial efficacy of 4-nitrochalcone against several bacterial strains. The results indicated that the compound exhibited notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus. This study underscores the potential of 4-nitrochalcone as a scaffold for developing new antibiotics.

Case Study 2: Nonlinear Optical Properties

In another research project, the nonlinear optical properties of 4-nitrochalcone were investigated. The findings revealed that modifications to the chalcone structure could enhance its optical nonlinearity, making it suitable for applications in laser technology and photonic devices. This research paves the way for future developments in optical materials based on chalcones.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agent | Effective against Staphylococcus aureus |

| Antioxidant | Significant free radical scavenging activity | |

| Material Science | Nonlinear optics | Enhanced optical properties in modified derivatives |

| Chemical Synthesis | Precursor for biologically active compounds | Versatile synthetic applications |

Mécanisme D'action

The mechanism of action of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one is primarily influenced by its nitro group and α,β-unsaturated carbonyl system. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The α,β-unsaturated carbonyl system can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. These interactions can modulate biological pathways and exert therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Chalcone derivatives differ primarily in the substituents on their aryl rings, which significantly influence their physical and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Physicochemical Properties of Selected Chalcones

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (4-NO₂) enhances reactivity in cyclization reactions compared to electron-donating groups (e.g., 4-OCH₃) due to increased electrophilicity of the α,β-unsaturated system .

- Melting Points : Thiosemicarbazone derivatives exhibit higher melting points than parent chalcones, likely due to hydrogen bonding and increased molecular rigidity .

Key Findings :

- The 4-NO₂ derivative demonstrates superior cytotoxicity, possibly due to the nitro group’s ability to stabilize reactive intermediates or interact with cellular targets .

- Chlorinated analogs (e.g., 4-Cl) show broad-spectrum biological activity, including anticancer and antimicrobial effects, attributed to enhanced lipophilicity and membrane permeability .

Structural and Spectral Comparisons

Crystallographic Data

- The bond lengths and angles of this compound are comparable to those of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one (CSD refcode BUDYOP), confirming the planar geometry of the α,β-unsaturated ketone system .

Spectral Features

- IR Spectroscopy: The nitro group in this compound shows characteristic absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

- ¹H NMR : The vinyl proton (Hβ) resonates at δ ~7.8–8.0 ppm as a doublet, while the aromatic protons appear as multiplets in δ 7.2–8.2 ppm .

Activité Biologique

3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one, commonly referred to as a nitrochalcone, has garnered attention in scientific research due to its diverse biological activities. This article delves into its antimalarial and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the Claisen-Schmidt condensation reaction between acetophenone and 4-nitrobenzaldehyde, resulting in a yellow solid with the molecular formula C16H13NO3. The synthesis typically yields around 55% purity, with melting points reported around 70°C .

In Vitro Studies

Research has demonstrated that this compound exhibits significant antimalarial activity. In a study by Hamza et al., the compound was subjected to in vitro screening against Plasmodium berghii cysteine enzyme inhibition assay at various concentrations (1000 µg/ml, 500 µg/ml, and 250 µg/ml). The results indicated a concentration-dependent increase in enzyme inhibition, showcasing promising antimalarial potential.

Table 1: Antimalarial Activity of this compound

| Concentration (µg/ml) | % Inhibition |

|---|---|

| 1000 | 75% |

| 500 | 60% |

| 250 | 45% |

The study also compared the activity of this compound with its metal complexes (Fe(III), Ni(II), and Mn(II)). Notably, the Fe(III) and Mn(II) complexes exhibited enhanced activity compared to the uncomplexed form, while the Ni(II) complex did not show significant improvement .

Broad-Spectrum Efficacy

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. In a separate study, the compound was tested using the agar diffusion method against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

The results indicated that the compound possesses moderate antibacterial activity, particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics .

The biological activity of nitrochalcones like this compound is often attributed to their ability to inhibit key enzymes involved in pathogen metabolism. The presence of the nitro group is critical for enhancing biological activity, as it influences the compound's interaction with target proteins and enzymes within microbial cells .

Case Studies and Comparative Analysis

In comparative studies involving other nitro-containing chalcones, it was observed that variations in substituents significantly affect biological activity. For instance, compounds with nitro groups at different positions on the aromatic ring exhibited distinct levels of anti-inflammatory and vasorelaxant activities. This suggests that structural modifications can optimize therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-nitrobenzaldehyde and acetophenone derivatives. Evidence from multiple studies (e.g., ) shows that ethanol with NaOH as a base (room temperature, 24–48 hours) yields the chalcone derivative with ~90% efficiency. Key parameters for optimization include:

- Molar ratios : A 1:1.2 ketone-to-aldehyde ratio minimizes side reactions.

- Solvent choice : Ethanol balances solubility and reactivity; alternatives like methanol or THF may alter kinetics.

- Base strength : Aqueous NaOH (10–20%) ensures deprotonation of the α-hydrogen .

FT-IR and melting point analysis (155–156°C) confirm purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR : Identifies key functional groups (e.g., C=O stretch at 1658 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1510/1350 cm⁻¹) .

- NMR : ¹H and ¹³C-APT spectra resolve aromatic protons (δ 6.8–8.2 ppm) and the α,β-unsaturated ketone system .

- X-ray diffraction (XRD) : Single-crystal analysis (e.g., using SHELXL ) provides bond lengths (C=O: ~1.22 Å) and angles, validated against the Cambridge Structural Database (refcodes BUDXOO/BUDYOP) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity of this chalcone?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electron distribution : The nitro group’s electron-withdrawing effect reduces electron density on the enone system, influencing reactivity .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with experimental UV-vis spectra and photostability.

- Hydrogen-bonding interactions : Predicted using Hirshfeld surface analysis (e.g., C–H···O interactions in crystal packing) .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound?

- Crystal quality : Poor diffraction due to flexible enone systems requires slow evaporation in mixed solvents (e.g., ethanol/chloroform) .

- Disorder : Aromatic rings may exhibit rotational disorder; SHELXL’s restraints (e.g., SIMU/DELU) mitigate this .

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules ) maps intermolecular interactions (e.g., R₂²(8) motifs).

Q. How can researchers address contradictions between spectroscopic and computational data?

Q. What mechanistic insights explain the biological activity of nitro-substituted chalcones?

- Anti-tubulin activity : Docking studies (AutoDock Vina) reveal binding to the colchicine site via hydrophobic interactions with β-tubulin (docking scores: −9.2 to −10.1 kcal/mol) .

- Cannabinoid receptor targeting : Molecular dynamics simulations show chalcone derivatives (e.g., 4b) form hydrogen bonds with CB1 receptor residues (e.g., Lys192) .

Q. How can the nitro group’s instability under basic or oxidative conditions be managed during synthesis?

- pH control : Avoid prolonged exposure to strong bases (e.g., NaOH >20%) to prevent nitro reduction.

- Temperature modulation : Reactions below 50°C minimize decomposition .

- In situ monitoring : UV-vis spectroscopy tracks nitro group integrity (λmax ~270 nm) .

Q. What strategies enhance the design of biologically active derivatives?

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) improve electrophilicity for nucleophilic attack in target binding .

- Hybridization : Pyrazole-chalcone hybrids (e.g., compound 4b ) combine π-π stacking (pyrazole) and hydrogen bonding (chalcone).

Q. How do crystallization conditions influence polymorph formation?

Q. What validation methods ensure accuracy in computational models of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.